N-(3-bromophenyl)-2-propoxybenzamide
Description
N-(3-bromophenyl)-2-propoxybenzamide is a brominated benzamide derivative characterized by a propoxy group at the ortho-position of the benzamide core and a 3-bromophenyl substituent on the amide nitrogen. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, while the propoxy group enhances lipophilicity compared to shorter alkoxy chains like methoxy or ethoxy .
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
LNJSLEAAWFSQGF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-nitrophenyl)-4-bromo-benzamide (Compound I)
Key Differences :
- Substituent Positions : Compound I features a nitro group at the ortho-position of the aniline ring and a bromine at the para-position of the benzamide core, unlike the meta-bromophenyl and ortho-propoxy groups in the target compound .
- Electronic Effects : The nitro group in Compound I is a strong electron-withdrawing group, reducing electron density on the aromatic ring. In contrast, the propoxy group in N-(3-bromophenyl)-2-propoxybenzamide is electron-donating, altering reactivity in substitution reactions.
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Key Differences :
- Backbone Structure : This compound has a branched propanamide backbone with hydroxyl and methyl groups at C2, distinguishing it from the planar benzamide core of the target compound .
- Substituent Complexity : The presence of trifluoromethyl and nitro groups on the phenyl ring enhances its electron-deficient character compared to the simpler 3-bromophenyl group in this compound.
N,N-dimethyl-2-propoxybenzamide (3k)
Key Differences :
- Amide Substitution : The dimethylamine group in 3k replaces the 3-bromophenyl group in the target compound, eliminating steric hindrance and altering electronic interactions.
- Lipophilicity : The absence of bromine in 3k reduces molecular weight (MW = 207.3 g/mol) compared to this compound (MW = 318.2 g/mol).
- Synthetic Utility : 3k is often used as a precursor in Suzuki-Miyaura coupling reactions, whereas brominated analogs like the target compound are more likely to participate in nucleophilic aromatic substitutions .
Data Table: Comparative Analysis of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₆H₁₆BrNO₂ | 318.2 | 3-bromophenyl (amide N), 2-propoxy (benzamide) | High lipophilicity, moderate reactivity |
| N-(2-nitrophenyl)-4-bromo-benzamide | C₁₃H₉BrN₂O₃ | 321.1 | 2-nitrophenyl (amide N), 4-bromo (benzamide) | Electron-deficient, crystalline polymorphism |
| 3k (N,N-dimethyl-2-propoxybenzamide) | C₁₂H₁₇NO₂ | 207.3 | N,N-dimethyl (amide), 2-propoxy (benzamide) | Low steric hindrance, synthetic versatility |
| 3-Bromo-2-hydroxy-2-methyl-N-[...] | C₁₁H₁₀BrF₃N₂O₄ | 385.1 | 4-nitro-3-(trifluoromethyl)phenyl, 3-bromo-2-hydroxy-2-methyl (propanamide) | High hydrophobicity, hydrogen-bond donor |
Research Findings and Implications
- Synthetic Accessibility : this compound can be synthesized via nucleophilic acyl substitution, similar to Compound I . However, the propoxy group requires longer reaction times compared to methoxy analogs due to steric effects.
- Biological Relevance : Brominated benzamides are explored as kinase inhibitors, where the bromine atom’s position (meta vs. para) significantly affects target binding affinity. The meta-bromo configuration in the target compound may reduce off-target interactions compared to para-substituted analogs .
- Material Science Applications : The propoxy group enhances thermal stability in polymeric matrices compared to shorter alkoxy chains, as observed in analogs like 3k .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
